molecular formula C7H7Cl2O2P B1585283 4-Methoxyphenylphosphonic Dichloride CAS No. 37632-18-1

4-Methoxyphenylphosphonic Dichloride

Cat. No. B1585283
CAS RN: 37632-18-1
M. Wt: 225.01 g/mol
InChI Key: LOFIFCKKPQFWSH-UHFFFAOYSA-N
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Description

4-Methoxyphenylphosphonic Dichloride is a chemical compound with the molecular formula C7H7Cl2O2P . It has a molecular weight of 225.00 . It is also known by the synonym 4-Dichlorophosphonylanisole .


Molecular Structure Analysis

The InChI code for 4-Methoxyphenylphosphonic Dichloride is 1S/C7H7Cl2O2P/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Methoxyphenylphosphonic Dichloride is a clear liquid with a specific gravity of 1.42 . It should be stored under inert gas and is sensitive to moisture .

Scientific Research Applications

1. Synthesis and Structural Analysis

4-Methoxyphenylphosphonic dichloride is used in the synthesis of various compounds. For instance, it has been utilized in preparing bis(4-(methoxycarbonyl)phenyl) phosphonate and bis(4-(methoxycarbonyl)phenyl) phosphate, which are then studied using techniques like FTIR, NMR spectroscopy, and X-ray diffraction to elucidate their structures (Serbezeanu et al., 2019).

2. Pharmaceutical and Cosmetic Applications

In pharmaceutical research, derivatives of 4-Methoxyphenylphosphonic dichloride have been explored for their antimicrobial activities and potential cytotoxicity. The synthesized compounds have shown promise as additives in skin cosmetics and pharmaceuticals due to their cell viability promotion properties (Serbezeanu et al., 2019).

3. Polymer Synthesis and Properties

The compound is also instrumental in synthesizing polyphosphonate derivatives, which are analyzed for properties like thermal stability, molecular weight, and photosensitivity. These studies are crucial in determining the polymers' potential applications in various industries (Kaniappan et al., 2013).

4. Bioactivation and Prodrug Development

In the context of biochemistry and pharmacology, derivatives of 4-Methoxyphenylphosphonic dichloride have been investigated for their role in bioactivation and as potential prodrugs. Studies have examined the hydrolysis and enzymatic reactions of these derivatives, shedding light on their potential therapeutic applications (Mitchell et al., 1992).

5. Corrosion Inhibition

Another application area is in corrosion inhibition. Specific derivatives of 4-Methoxyphenylphosphonic dichloride have been studied for their effectiveness in protecting mild steel in hydrochloric acid, which is significant for industrial applications like metal pickling processes (Gupta et al., 2017).

6. Material Chemistry and Adhesive Properties

The compound is also used in material chemistry, particularly in synthesizing adhesive polymers. Its derivatives have been formulated into hydrolytically stable phosphonic acid monomers, which are then evaluated for their adhesive properties and solubility (Moszner et al., 2001).

Safety And Hazards

4-Methoxyphenylphosphonic Dichloride is dangerous and can cause severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include wearing protective gloves, clothing, and eye/face protection . It should be stored in a corrosive resistant container with a resistant inner liner .

properties

IUPAC Name

1-dichlorophosphoryl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2O2P/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFIFCKKPQFWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)P(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191069
Record name Phosphonic dichloride, (p-methoxyphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenylphosphonic Dichloride

CAS RN

37632-18-1
Record name P-(4-Methoxyphenyl)phosphonic dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37632-18-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic dichloride, (p-methoxyphenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic dichloride, (p-methoxyphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxyphenylphosphonic Dichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Satpathi, A Ghosh, H Komber, S Banerjee… - European polymer …, 2011 - Elsevier
… A new phosphorus containing trifluoromethyl-activated bisfluoro B 2 monomer has been synthesized successfully by coupling reaction of 4-methoxyphenylphosphonic dichloride and …
Number of citations: 19 www.sciencedirect.com
M Sawa, T Tsukamoto, T Kiyoi… - Journal of medicinal …, 2002 - ACS Publications
… To a solution of 4-methoxyphenylphosphonic dichloride (398 mg, 1.77 mmol) in 5 mL of pyridine was added (3R)-N-benzyloxy-1,2,3,4-tetrahydroisoquinole-3-carboxamide 6, 13 and …
Number of citations: 71 pubs.acs.org
M Sawa, T Kiyoi, K Kurokawa, H Kumihara… - Journal of medicinal …, 2002 - ACS Publications
… To a solution of 4-methoxyphenylphosphonic dichloride (398 mg, 1.77 mmol) in 5 mL of pyridine was added (3R)-N-benzyloxy-1,2,3,4-tetrahydroisoquinole-3-carboxamide 4 (500 mg, …
Number of citations: 122 pubs.acs.org
MD Sørensen, LKA Blæhr, MK Christensen… - Bioorganic & medicinal …, 2003 - Elsevier
… Phenylphosphonic dichloride and 4-methoxyphenylphosphonic dichloride were obtained from TCI. Drying of solvents was effected by adding oven dried molecular sieves to commercial…
Number of citations: 80 www.sciencedirect.com
H Satpathi, D Pospiech, S Banerjee, B Voit - Polymer degradation and …, 2014 - Elsevier
… 4-Methoxyphenylphosphonic dichloride and phenylphosphonic dichloride were purchased from TCI Europe (Germany) and were used as received. 5-Bromo-2-fluorobenzofluoride was …
Number of citations: 6 www.sciencedirect.com
MA Hussein, AM Asiri - Designed Monomers and Polymers, 2012 - Taylor & Francis
… the polymerization, a new phosphorouscontaining trifluoromethyl-activated bisfluoro monomer was synthesized successfully by coupling of 4-methoxyphenylphosphonic dichloride and …
Number of citations: 32 www.tandfonline.com
KC Forbes - 2023 - search.proquest.com
In Chapter 1, we review organocatalytic approaches for the enantioselective synthesis of stereogenic-at-P (V) compounds. General organocatalytic activation modes used for …
Number of citations: 2 search.proquest.com
A Ike - 2007 - corescholar.libraries.wright.edu
… Subsequently, a solution of 17.7 g (78.7 mmol) of 4-Methoxyphenylphosphonic dichloride in 62 mL of THF was added over a period of 30 min. The reaction mixture was allowed to warm …
Number of citations: 1 corescholar.libraries.wright.edu

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